2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound The structure of this compound includes a tert-butylphenoxy group, a dioxidotetrahydrothiophenyl group, and a furan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.
Introduction of dioxidotetrahydrothiophenyl group: This step may involve the oxidation of tetrahydrothiophene to introduce the dioxidotetrahydrothiophenyl moiety.
Attachment of furan-2-ylmethyl group: This can be done by reacting furan-2-carbaldehyde with a suitable amine to form the furan-2-ylmethyl group.
Formation of acetamide backbone: The final step involves the formation of the acetamide backbone by reacting the intermediate compounds with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide backbone.
Substitution: The phenoxy and furan groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be studied for its reactivity and potential as a building block for more complex molecules. It may also be used as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be explored for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Pathway Interference: The compound could interfere with cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H27NO5S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H27NO5S/c1-21(2,3)16-6-8-18(9-7-16)27-14-20(23)22(13-19-5-4-11-26-19)17-10-12-28(24,25)15-17/h4-9,11,17H,10,12-15H2,1-3H3 |
InChI Key |
ILBOUTKBEPHPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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